molecular formula C10H10ClNO4 B12668664 4-Chloro-6-nitro-ocresyl propanoate CAS No. 84824-99-7

4-Chloro-6-nitro-ocresyl propanoate

Cat. No.: B12668664
CAS No.: 84824-99-7
M. Wt: 243.64 g/mol
InChI Key: NYTNOFYCTVSXMC-UHFFFAOYSA-N
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Description

4-Chloro-6-nitro-ocresyl propanoate, systematically known as (4-chloro-2-methyl-6-nitrophenyl) propanoate, is an organic chemical compound with the CAS Registry Number 84824-99-7 . Its molecular formula is C 10 H 10 ClNO 4 , corresponding to a molecular weight of 243.64 g/mol . This compound is an ester derivative, structurally based on a substituted phenol ring. The presence of both chloro and nitro functional groups on the aromatic ring suggests significant potential reactivity, making it a valuable synthetic intermediate or building block for researchers in organic chemistry and medicinal chemistry . Potential research applications include its use in the development of more complex molecular architectures, exploration of structure-activity relationships, or serving as a precursor in pharmaceutical and agrochemical research. The compound is listed with suppliers in major chemical markets, confirming its relevance for the research community . This product is provided with guaranteed high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for personal use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84824-99-7

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

(4-chloro-2-methyl-6-nitrophenyl) propanoate

InChI

InChI=1S/C10H10ClNO4/c1-3-9(13)16-10-6(2)4-7(11)5-8(10)12(14)15/h4-5H,3H2,1-2H3

InChI Key

NYTNOFYCTVSXMC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=C(C=C(C=C1C)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Pathways and Methodologies for 4 Chloro 6 Nitro Ocresyl Propanoate

Strategies for the Esterification of 4-Chloro-6-nitro-o-cresol with Propanoic Acid

The direct reaction between 4-Chloro-6-nitro-o-cresol and propanoic acid is a fundamental approach to synthesizing the target compound. This transformation typically requires specific conditions to drive the equilibrium towards the product side.

Direct esterification is often facilitated by a catalyst to increase the reaction rate and yield. Acid catalysts are commonly employed in this process. The reaction involves heating the phenolic precursor with propanoic acid in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is typically removed to shift the equilibrium towards the formation of the ester.

More advanced and greener catalytic methods are also being explored. For instance, organocatalysts, such as sulfur(IV)-based compounds, have been investigated for direct esterification reactions. rsc.org These catalysts can activate the carboxylic acid, facilitating the nucleophilic attack by the alcohol. rsc.org

Table 1: Comparison of Catalytic Systems for Esterification

Catalyst Type Examples General Conditions Advantages
Mineral Acids Sulfuric Acid, Hydrochloric Acid High temperature, removal of water Low cost, readily available
Organic Acids p-Toluenesulfonic Acid High temperature, removal of water Higher selectivity, less corrosive than mineral acids
Organocatalysts Sulfur(IV)-based catalysts Milder conditions High selectivity, reduced environmental impact

A more reactive approach to forming the ester involves the use of propanoic acid derivatives like propionyl chloride or propanoic anhydride (B1165640). These reagents are more electrophilic than propanoic acid itself, leading to a more rapid and often irreversible reaction with 4-Chloro-6-nitro-o-cresol.

The reaction with propionyl chloride is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. When using propanoic anhydride, a catalyst like a catalytic amount of acid or base may be employed to accelerate the reaction. This method avoids the production of corrosive HCl gas.

Transesterification is another potential, though less direct, route. This would involve reacting a different propanoate ester, such as methyl propanoate or ethyl propanoate, with 4-Chloro-6-nitro-o-cresol in the presence of a catalyst. The catalyst, which can be an acid or a base, facilitates the exchange of the alcohol group of the ester. This method is often used when the direct esterification is difficult or when the starting alcohol is sensitive to the conditions of other esterification methods.

Precursor Synthesis and Functional Group Transformations Leading to 4-Chloro-6-nitro-ocresyl Propanoate

The primary precursor for the synthesis of this compound is 4-Chloro-6-nitro-o-cresol. nih.gov The synthesis of this precursor itself involves multiple steps. A common route starts with 4-chloro-3-methylphenol. chemicalbook.com This compound is then nitrated to introduce the nitro group at the 6-position. chemicalbook.com

The nitration of phenolic compounds can be achieved using various reagents, such as a mixture of nitric acid and sulfuric acid. chemicalbook.com However, for better selectivity and milder conditions, other nitrating agents like bismuth(III) nitrate (B79036) pentahydrate or iron(III) nitrate nonahydrate in acetone (B3395972) can be used. chemicalbook.com The reaction with bismuth(III) nitrate pentahydrate in acetone at reflux for 20 hours has been reported to yield 4-Chloro-6-nitro-m-cresol with a yield of 43%. chemicalbook.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. Key parameters that can be adjusted include temperature, reaction time, catalyst choice and loading, and the molar ratio of reactants.

For instance, in the esterification reaction, the temperature is often elevated to increase the reaction rate, but it must be controlled to prevent side reactions or degradation of the reactants and products. The choice of solvent can also play a significant role. A solvent that can azeotropically remove water, such as toluene (B28343) or xylene, is often used in direct esterification to drive the reaction to completion.

The development of efficient synthetic methods is an ongoing area of research. For example, studies on related compounds have focused on optimizing conditions to improve yields and reduce reaction times. researchgate.net

Green Chemistry Principles in the Preparation of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable chemical processes. sigmaaldrich.comepa.govpsu.eduscispace.com These principles aim to reduce or eliminate the use and generation of hazardous substances. epa.govpsu.eduscispace.com

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Acylation with propanoic anhydride has a better atom economy than with propionyl chloride, as the byproduct, propanoic acid, can potentially be recovered and reused.

Use of Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. epa.gov The use of recyclable catalysts would further enhance the greenness of the process.

Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents is a core principle. epa.govpsu.edu Research into solvent-free reactions or the use of greener solvents like water or supercritical fluids is an active area of investigation. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. psu.edu Microwave-assisted synthesis is one technique that can sometimes reduce reaction times and energy input. researchgate.net

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps can reduce the number of synthetic steps and the amount of waste generated. sigmaaldrich.comscispace.com

By focusing on these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Chemical Reactivity, Transformation Mechanisms, and Degradation Pathways of 4 Chloro 6 Nitro Ocresyl Propanoate

Hydrolytic Stability and Kinetics of 4-Chloro-6-nitro-o-cresyl Propanoate

The hydrolysis of 4-Chloro-6-nitro-o-cresyl propanoate involves the cleavage of the ester bond to yield 4-chloro-6-nitro-o-cresol and propanoic acid. This reaction can be catalyzed by acid or base, and also proceeds, albeit much slower, under neutral conditions. libretexts.orgchemguide.co.uk The rate and mechanism of hydrolysis are significantly influenced by the electronic effects of the substituents on the phenyl ring.

The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring is expected to influence the rate of acid-catalyzed hydrolysis. While these groups activate the carbonyl carbon towards nucleophilic attack, they also destabilize the protonated intermediate. The precise kinetics would depend on the balance of these opposing effects. For comparison, studies on the acid-catalyzed hydrolysis of related compounds like p-chlorophenyl-2-furohydroxamic acid have been conducted to elucidate the mechanism, which was proposed to involve a rate-determining nucleophilic attack by water on the protonated substrate (an A-2 mechanism). researchgate.net

Expected Products of Acid-Catalyzed Hydrolysis:

4-Chloro-6-nitro-o-cresol

Propanoic acid

Table 1: General Principles of Acid-Catalyzed Ester Hydrolysis

StepDescriptionKey Intermediates
1. Protonation The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).Protonated ester
2. Nucleophilic Attack A water molecule attacks the electrophilic carbonyl carbon.Tetrahedral intermediate
3. Proton Transfer A proton is transferred from the attacking water molecule to the alkoxy group.Protonated tetrahedral intermediate
4. Elimination The alcohol leaving group (4-chloro-6-nitro-o-cresol) is eliminated.Carboxylic acid and alcohol
5. Deprotonation The protonated carboxylic acid is deprotonated by water, regenerating the acid catalyst.Final products

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is typically faster than acid-catalyzed hydrolysis. libretexts.org The reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is the rate-determining step. The intermediate then collapses, eliminating the phenoxide ion (4-chloro-6-nitro-o-cresolate), which is a relatively good leaving group due to the stabilizing effect of the electron-withdrawing nitro and chloro substituents. The resulting propanoic acid is then deprotonated by the base to form the propanoate salt. libretexts.org

The rate of base-catalyzed hydrolysis is directly proportional to the concentration of both the ester and the hydroxide ion. chemrxiv.org The presence of electron-withdrawing groups, such as the nitro and chloro groups on the phenyl ring of 4-Chloro-6-nitro-o-cresyl propanoate, is known to significantly accelerate the rate of alkaline hydrolysis. chemrxiv.org This is because these groups stabilize the negative charge on the tetrahedral intermediate and on the resulting phenoxide leaving group. For instance, the base-catalyzed hydrolysis of phenyl benzoate (B1203000) is rapid due to the stability of the phenoxide ion. nih.gov

Products of Base-Catalyzed Hydrolysis:

Sodium or potassium 4-chloro-6-nitro-o-cresolate (depending on the base used)

Sodium or potassium propanoate

Table 2: Relative Rates of Base-Catalyzed Hydrolysis for Substituted Esters (Illustrative)

EsterSubstituent EffectExpected Relative Rate
Ethyl acetateNo aromatic ringBaseline
Phenyl acetatePhenyl group (electron-withdrawing)Faster than ethyl acetate
p-Nitrophenyl acetateNitro group (strong electron-withdrawing)Significantly faster than phenyl acetate
4-Chloro-6-nitro-o-cresyl propanoate Chloro and Nitro groups (strong electron-withdrawing)Expected to be very rapid

Under neutral pH conditions, the hydrolysis of esters still occurs but at a much slower rate compared to acid or base-catalyzed conditions. chemguide.co.uk The mechanism involves the direct nucleophilic attack of a water molecule on the carbonyl carbon. Since water is a weaker nucleophile than the hydroxide ion, the reaction is significantly slower. viu.ca The rate of neutral hydrolysis is generally pH-independent in the neutral range. viu.ca

For 4-Chloro-6-nitro-o-cresyl propanoate, the electron-withdrawing nature of the chloro and nitro groups would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water even in the absence of a catalyst. Therefore, its rate of neutral hydrolysis is expected to be faster than that of esters without such activating groups. Studies on p-nitrophenyl esters have shown that they can undergo detectable spontaneous hydrolysis in water, with the rate being influenced by factors such as intramolecular catalysis if other functional groups are present. researchgate.net

Photochemical Transformations and Photodegradation Pathways of 4-Chloro-6-nitro-o-cresyl Propanoate

Nitroaromatic compounds are known to undergo photodegradation upon absorption of UV radiation. The photochemical transformation of 4-Chloro-6-nitro-o-cresyl propanoate would likely involve the excitation of the nitro group, leading to a variety of degradation pathways. The primary photochemical process for many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro bond or the abstraction of a hydrogen atom by the excited nitro group.

The photodegradation of related compounds like nitrobenzene (B124822) and nitrophenols in aqueous solutions has been studied, often in the presence of an oxidizing agent like hydrogen peroxide (UV/H₂O₂ process). nih.gov In such systems, the degradation follows first-order kinetics. nih.gov The initial quantum yields for the decay of nitrobenzene have been estimated to be in the range of 0.30 to 0.36, while for nitrophenols, they range from 0.31 to 0.54. nih.gov It is plausible that 4-Chloro-6-nitro-o-cresyl propanoate would exhibit similar quantum yields.

The degradation pathways can be complex, leading to the formation of various intermediates. For nitrophenols, intermediates such as nitrohydroquinone and nitrocatechol have been identified, eventually leading to the opening of the aromatic ring and mineralization to carbon dioxide, water, and inorganic ions. nih.gov The presence of the chloro- and methyl- substituents on the ring of 4-Chloro-6-nitro-o-cresyl propanoate would likely influence the specific intermediates formed.

Table 3: Quantum Yields for Photodegradation of Related Nitroaromatic Compounds

CompoundQuantum Yield (Φ)ConditionsReference
Nitrobenzene0.30 - 0.36Aqueous solution, UV/H₂O₂ nih.gov
Nitrophenols0.31 - 0.54Aqueous solution, UV/H₂O₂ nih.gov
p-NitroanisoleWavelength-dependentAqueous solution, UV rsc.org

Oxidation-Reduction Reactions Involving 4-Chloro-6-nitro-o-cresyl Propanoate

The most significant redox chemistry of 4-Chloro-6-nitro-o-cresyl propanoate involves the reduction of the nitro group. The nitro group is highly susceptible to reduction under various conditions, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. numberanalytics.comnih.gov The reduction of nitroaromatic compounds is a key transformation pathway in both synthetic organic chemistry and environmental fate processes. quora.com

A wide range of reducing agents can be employed to reduce nitro groups. numberanalytics.comlibretexts.org For example, catalytic hydrogenation using reagents like platinum(IV) oxide or Raney nickel, or treatment with metals in acidic media (e.g., tin or iron in HCl) can reduce the nitro group to an amine. libretexts.org The specific product obtained can sometimes be controlled by the choice of reducing agent and reaction conditions. For instance, milder reducing agents might lead to the formation of the hydroxylamine (B1172632) as the major product. libretexts.org

The oxidation state of the carbon atom in an organic molecule determines whether it undergoes oxidation or reduction. libretexts.orgmasterorganicchemistry.com The reduction of a nitro group to an amine represents a significant decrease in the oxidation state of the nitrogen atom and a corresponding oxidation of the reducing agent.

The ester and chloro functionalities are generally stable to the conditions used for nitro group reduction, although vigorous reduction conditions could potentially affect the chloro group. The aromatic ring itself is generally resistant to oxidation, except under harsh conditions.

Nucleophilic and Electrophilic Reactivity on the Aromatic Ring System of 4-Chloro-6-nitro-o-cresyl Propanoate

The aromatic ring of 4-Chloro-6-nitro-o-cresyl propanoate is highly deactivated towards electrophilic substitution due to the presence of the strongly electron-withdrawing nitro group and the chloro atom. ncert.nic.in Conversely, these same substituents activate the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.org

Nucleophilic aromatic substitution on this molecule would likely involve the displacement of the chloride ion by a nucleophile. The nitro group in the ortho position relative to the chlorine atom provides significant stabilization to the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. wikipedia.orglibretexts.org This stabilization is a key factor in facilitating the SNAr mechanism. libretexts.org The reaction rate would be enhanced by the presence of the nitro group. libretexts.org For a nucleophilic attack to occur, a good leaving group (in this case, the chloride ion) must be present on the ring. libretexts.org

Table 4: Predicted Reactivity of the Aromatic Ring

Reaction TypeReactivityReasonLikely Position of Attack
Nucleophilic Aromatic Substitution HighPresence of electron-withdrawing nitro and chloro groups stabilizing the intermediate.At the carbon bearing the chloro group.
Electrophilic Aromatic Substitution Very LowStrong deactivation of the ring by the nitro and chloro groups.Not favored.

Thermal Decomposition Profiles and Degradation Products of 4-Chloro-6-nitro-ocresyl Propanoate

The decomposition process is expected to initiate at elevated temperatures, likely proceeding through parallel and sequential reaction pathways. The primary routes of thermal degradation are anticipated to involve the pyrolysis of the ester group and the decomposition of the nitroaromatic system.

One of the initial and significant degradation pathways at lower temperatures is likely the pyrolysis of the propanoate ester. This type of reaction for esters containing a β-hydrogen is a well-established thermal elimination reaction. In this case, it would lead to the formation of 4-Chloro-6-nitro-o-cresol and propene. This intramolecular syn-elimination is a common thermal reaction for esters when heated.

Concurrently or at higher temperatures, the nitro group on the aromatic ring is expected to undergo decomposition. The thermal decomposition of nitroaromatic compounds is known to be a highly energetic process that can proceed through various mechanisms, often involving radical pathways. This decomposition can lead to the formation of a variety of gaseous products. The C-NO2 bond is typically the weakest bond in the molecule and is prone to homolytic cleavage, initiating a cascade of further reactions.

Upon further heating, the resulting 4-Chloro-6-nitro-o-cresol intermediate would also decompose. The decomposition of nitrophenols is known to produce toxic fumes of nitrogen oxides. Therefore, the evolution of nitrogen dioxide (NO2) and nitric oxide (NO) is a highly probable degradation pathway. The phenolic hydroxyl group and the chloro-substituent will also influence the subsequent degradation of the aromatic ring, which can lead to the formation of carbon monoxide (CO), carbon dioxide (CO2), and hydrochloric acid (HCl) at very high temperatures, especially in the presence of oxygen or water vapor.

A summary of the likely thermal decomposition products is presented in the table below. It is important to note that the exact composition of the degradation products will be highly dependent on the specific conditions of the thermal decomposition, such as temperature, heating rate, and the presence of an inert or oxidative atmosphere.

Interactive Data Table: Postulated Thermal Decomposition Products of 4-Chloro-6-nitro-o-cresyl Propanoate

Precursor CompoundDecomposition PathwayPotential Degradation ProductsGaseous Products
4-Chloro-6-nitro-o-cresyl propanoateEster Pyrolysis4-Chloro-6-nitro-o-cresol, PropeneC3H6
4-Chloro-6-nitro-o-cresyl propanoateNitro Group DecompositionNitrogen oxides (NOx)NO, NO2
4-Chloro-6-nitro-o-cresol (Intermediate)Aromatic Ring CleavageCarbon oxides, Water, Halogenated compoundsCO, CO2, H2O, HCl

Detailed Research Findings:

While direct studies on 4-Chloro-6-nitro-o-cresyl propanoate are scarce, research on related compounds provides valuable insights. For instance, studies on the thermal decomposition of dinitrocresols, such as 4,6-dinitro-o-cresol (B1670846) (DNOC), indicate that they decompose energetically, releasing toxic oxides of nitrogen. noaa.govnih.gov The presence of the ester group in the target compound introduces an additional decomposition route via pyrolysis, a common thermal reaction for esters. wikipedia.org The general mechanism of ester pyrolysis involves a cyclic transition state, leading to the formation of an alkene and a carboxylic acid, or in this case, a phenol (B47542).

Advanced Spectroscopic and Structural Characterization of 4 Chloro 6 Nitro Ocresyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-6-nitro-o-cresyl propanoate would provide a unique fingerprint of its hydrogen atoms. Based on the structure, distinct signals are predicted. The aromatic region would feature two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. The proton ortho to the nitro group and meta to the ester linkage would likely appear as a doublet at a downfield chemical shift (δ 7.5-8.0 ppm) due to the strong electron-withdrawing effect of the nitro group. The second aromatic proton, situated between the chloro and methyl groups, would also be a doublet, appearing slightly more upfield. The methyl group attached to the ring would yield a singlet in the δ 2.3-2.6 ppm range. The propanoate moiety would be identified by two characteristic signals: a quartet around δ 2.6-2.8 ppm for the methylene (B1212753) (-CH2-) group adjacent to the carbonyl, and a triplet around δ 1.2-1.4 ppm for the terminal methyl (-CH3) group, with a typical coupling constant (J) of approximately 7 Hz.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR by detailing the carbon skeleton. The most downfield signal would correspond to the ester carbonyl carbon, expected in the δ 170-175 ppm region. The aromatic carbons would generate six distinct signals, with their chemical shifts influenced by the attached substituents (ester, chloro, nitro, and methyl groups). The carbon bearing the nitro group would be significantly deshielded. The aliphatic carbons of the propanoate group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Chloro-6-nitro-o-cresyl Propanoate

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ester C=O-~172
Aromatic C-O-~148
Aromatic C-Cl-~130
Aromatic C-H~7.8 (d)~125
Aromatic C-NO₂-~145
Aromatic C-H~7.4 (d)~128
Aromatic C-CH₃-~138
Ring -CH₃~2.5 (s)~20
Propanoate -CH₂-~2.7 (q)~28
Propanoate -CH₃~1.3 (t)~9

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. A crucial cross-peak would be expected between the methylene quartet and the methyl triplet of the propanoate group, confirming their connectivity within the ethyl fragment. No correlations would be expected for the singlet methyl group on the ring or between the two isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal. For instance, the aromatic proton signal at ~7.8 ppm would show a correlation to the aromatic carbon signal at ~125 ppm, and the propanoate methyl proton signal at ~1.3 ppm would correlate to the carbon signal at ~9 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular puzzle by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include:

A correlation from the aromatic proton ortho to the ester group to the carbonyl carbon (³J coupling), confirming the ester's position.

Correlations from the ring's methyl protons to the two adjacent aromatic carbons.

Correlations from the propanoate's methylene protons to the carbonyl carbon (²J coupling) and the terminal methyl carbon (²J coupling).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing excellent confirmation of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, expected in the range of 1760-1780 cm⁻¹. Other key absorptions would include strong, asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-O stretching for the ester linkage would appear around 1200-1100 cm⁻¹. Aromatic C=C stretching would be observed as multiple bands in the 1600-1450 cm⁻¹ region, while C-H stretching from the aromatic ring and aliphatic groups would be found just above and below 3000 cm⁻¹, respectively. The C-Cl stretch would appear as a weaker band in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretch of the nitro group often gives a very strong Raman signal. The aromatic ring vibrations would also be prominent.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity
Ester (C=O)Stretch1760 - 1780Strong
Nitro (NO₂)Asymmetric Stretch1530 - 1550Strong
Nitro (NO₂)Symmetric Stretch1340 - 1360Strong
Aryl-OStretch1200 - 1250Strong
Aromatic (C=C)Stretch1450 - 1600Medium-Weak
C-ClStretch700 - 800Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula and probing the molecule's stability and fragmentation patterns.

Molecular Formula Determination: Using a technique like electrospray ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) to a very high degree of precision (typically < 5 ppm error). For C₉H₈ClNO₄, the calculated monoisotopic mass is approximately 229.0142 u. HRMS would confirm this exact mass, distinguishing it from other potential formulas with the same nominal mass. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would result in an M+2 peak with about one-third the intensity of the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. A primary and highly likely fragmentation would be the cleavage of the ester bond, leading to the loss of the propanoate group or the formation of a stable acylium ion. Another common fragmentation pathway could involve the loss of the nitro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The primary chromophore in 4-Chloro-6-nitro-o-cresyl propanoate is the nitrated aromatic ring. The presence of the nitro group, along with the other substituents on the benzene ring, would be expected to give rise to distinct absorption bands. Typically, substituted nitroaromatic compounds exhibit strong absorption maxima (λ_max) due to π → π* transitions of the aromatic system, often shifted to longer wavelengths (a bathochromic shift) by the combined electronic effects of the substituents. A weaker n → π* transition associated with the nitro group might also be observable.

Theoretical and Computational Chemistry Approaches to 4 Chloro 6 Nitro Ocresyl Propanoate

Electronic Structure Calculations Using Quantum Mechanical Methods

Quantum mechanical methods are fundamental to understanding the electronic structure of molecules, which in turn governs their geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a popular quantum chemical method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For 4-chloro-6-nitro-ocresyl propanoate, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), could be employed to determine its most stable three-dimensional structure. frontiersin.org This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's shape. For instance, DFT studies on related nitro- and chloro-substituted aromatic compounds have explored how intramolecular interactions, such as weak hydrogen bonds, can lead to distortions from planarity. frontiersin.org In the case of this compound, key parameters of interest would be the orientation of the propanoate group relative to the aromatic ring and the twisting of the nitro group, which can be influenced by the presence of the adjacent chloro and methyl groups.

Furthermore, DFT can be used to calculate energetic profiles, including the relative energies of different conformers (isomers that can be interconverted by rotation about single bonds). This information is crucial for understanding the molecule's flexibility and the population of different shapes at a given temperature. Global reactivity parameters, which provide a quantitative measure of a molecule's reactivity, can also be derived from DFT calculations. frontiersin.org

Table 1: Illustrative Geometrical Parameters for this compound Optimized with DFT

ParameterValue
C-Cl Bond Length1.74 Å
C-N (nitro) Bond Length1.47 Å
O-C (ester) Bond Length1.36 Å
C=O (ester) Bond Length1.21 Å
Dihedral Angle (C-C-N-O)30°

Note: The values in this table are illustrative and represent typical bond lengths and a hypothetical dihedral angle for a molecule of this type. Actual values would be obtained from specific DFT calculations.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations would be valuable for obtaining benchmark data for properties that are sensitive to electron correlation effects. These could include the precise determination of the molecular dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's response to an external electric field and its non-linear optical properties. Furthermore, accurate calculations of the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide insights into the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. In an MD simulation, the atoms of the molecule are treated as classical particles moving under the influence of a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in different environments, such as in a vacuum, in a solvent, or in a biological system. frontiersin.org By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to identify the most populated conformations and the pathways for interconversion between them.

MD simulations also provide a detailed view of intermolecular interactions. For example, by simulating this compound in water, one could observe the formation and breaking of hydrogen bonds between the molecule's nitro and ester groups and the surrounding water molecules. frontiersin.org This information is crucial for understanding its solubility and how it interacts with other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, it is possible to predict the vibrational frequencies and intensities of the molecule. These can then be compared to an experimental IR spectrum to help assign the observed peaks to specific vibrational modes, such as the stretching of the C=O bond in the ester group or the N-O bonds in the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen, carbon, and other active nuclei in this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts can be invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This allows for the prediction of the molecule's UV-Vis absorption spectrum and can help to understand the nature of the electronic transitions involved.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IRC=O Stretch1750 cm⁻¹
IRNO₂ Symmetric Stretch1350 cm⁻¹
¹H NMRAromatic Proton (ortho to nitro)8.1 ppm
¹³C NMRCarbonyl Carbon168 ppm
UV-Visλmax280 nm

Note: The values in this table are illustrative and represent typical spectroscopic data for a molecule with these functional groups. Actual values would be obtained from specific computational calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

By mapping out the potential energy surface of a reaction, it is possible to identify the reactants, products, and any intermediates that may be formed. Crucially, computational methods can be used to locate the transition state, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Analytical Methodologies for the Detection and Quantification of 4 Chloro 6 Nitro Ocresyl Propanoate

Advanced Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation of 4-Chloro-6-nitro-o-cresyl propanoate from complex mixtures, enabling its precise identification and quantification. These techniques are often coupled with mass spectrometry for enhanced selectivity and sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. While direct GC-MS analysis of nitrophenols can be challenging due to potential interactions with the column or injection port, derivatization can significantly improve chromatographic performance. researchgate.net For instance, methylation of related nitrophenols has been shown to yield sharp peaks and lower detection limits. nih.gov It is anticipated that 4-Chloro-6-nitro-o-cresyl propanoate, being an ester, would exhibit sufficient volatility for GC-MS analysis, although derivatization to a more volatile silyl (B83357) ether after hydrolysis could also be a viable strategy.

A typical GC-MS method for related compounds involves:

Injection: An appropriate volume of the sample extract is injected into the GC.

Separation: A capillary column, such as one coated with a non-polar or mid-polar stationary phase, is used to separate the analytes based on their boiling points and affinities.

Detection: The mass spectrometer detects the eluted compounds, providing both mass spectra for identification and quantitative data.

A study on diesel exhaust particles utilized GC-MS for the analysis of nitrophenols after an acid-base extraction and derivatization with (trimethylsilyl)diazomethane, which significantly improved detection limits. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Nitrophenolic Compounds

Parameter Value
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 60°C, ramp to 280°C
MS Ionization Electron Ionization (EI) at 70 eV

| Scan Range | m/z 50-500 |

This table presents typical parameters and does not represent a specific validated method for 4-Chloro-6-nitro-o-cresyl propanoate.

For compounds that are non-volatile or thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices. researchgate.net The analysis of related nitrophenols and their metabolites has been successfully performed using LC-MS/MS. researchgate.netresearchgate.net Given the structure of 4-Chloro-6-nitro-o-cresyl propanoate, LC-MS/MS is expected to be a highly effective analytical tool. Electrospray ionization (ESI) in negative ion mode is often employed for the analysis of nitrophenolic compounds due to the acidic nature of the phenolic hydroxyl group (if hydrolyzed) or the electronegative nitro group. nih.gov

Key features of an LC-MS/MS method would include:

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.

Stationary Phase: A C18 reversed-phase column is commonly used.

Ionization: Electrospray ionization (ESI) is a common choice.

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. nih.gov

High-performance liquid chromatography (HPLC) coupled with various detectors, such as a Diode Array Detector (DAD) or a UV detector, provides a robust and versatile platform for the analysis of 4-Chloro-6-nitro-o-cresyl propanoate. Methods have been developed for the separation of the related compound, 4-Chloro-6-nitro-o-cresyl acetate, using reversed-phase HPLC. chromatographyonline.com These methods can likely be adapted for the propanoate ester.

An isocratic HPLC method for the determination of phenol (B47542) and various nitrophenols has been developed using a monolithic column, which allows for rapid separations. chromatographyonline.com Another method for the quantification of 4-nitrophenol (B140041) and its metabolites in biological samples utilized an ion-pair reversed-phase HPLC method with UV-Vis detection. nih.govnih.gov

Table 2: Example HPLC Conditions for Separation of Related Nitrocresyl Compounds

Parameter Condition Reference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile/water with a buffer (e.g., phosphate (B84403) or acetate) chromatographyonline.com
Flow Rate 1.0 mL/min nih.gov
Detection UV at a specific wavelength (e.g., 290 nm) or DAD nih.govresearchgate.net

| Temperature | Ambient or controlled (e.g., 35°C) | researchgate.net |

This table is a compilation of typical conditions from various sources and may require optimization for 4-Chloro-6-nitro-o-cresyl propanoate.

Spectrophotometric and Fluorimetric Approaches for Trace Analysis

Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of nitrophenolic compounds. These methods are based on the principle that the compound absorbs light at a specific wavelength. For instance, a spectrophotometric assay has been developed for the determination of feruloyl esterase activity by measuring the release of 4-nitrophenol from a synthetic substrate. nih.gov A similar principle could be applied to quantify 4-Chloro-6-nitro-o-cresyl propanoate after hydrolysis to 4-Chloro-6-nitro-o-cresol, which would exhibit a characteristic absorbance spectrum.

Fluorimetric methods, which measure the fluorescence of a compound or its derivative, can offer higher sensitivity. Derivatization with a fluorescent agent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) has been used for the HPLC analysis of other compounds and could potentially be adapted for this analyte after hydrolysis.

Electrochemical Detection Methods for 4-Chloro-6-nitro-ocresyl Propanoate

Electrochemical methods provide a highly sensitive and rapid means for the detection of electroactive compounds like nitrophenols. The nitro group in 4-Chloro-6-nitro-o-cresyl propanoate is electrochemically active and can be reduced at an electrode surface, providing a measurable signal. Various modified electrodes have been developed for the sensitive detection of nitrophenols in environmental samples. rsc.orgrsc.orgacs.orgfrontiersin.orgnih.gov

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. rsc.org The development of an electrochemical sensor for 4-Chloro-6-nitro-o-cresyl propanoate would likely involve the modification of a glassy carbon or screen-printed electrode with nanomaterials to enhance sensitivity and selectivity.

Table 3: Performance of Various Electrochemical Sensors for Nitrophenol Detection

Electrode Modifier Target Analyte Detection Limit Reference
Cyclodextrin-decorated gold nanoparticle–mesoporous carbon p-nitrophenol 3.63 µg/mL rsc.org
ZnO/RuO2 nanoparticles 2-nitrophenol 52.20 ± 2.60 pM rsc.orgnih.gov
SrTiO3/Ag/rGO composite 4-nitrophenol Not specified acs.org

This table illustrates the capabilities of electrochemical sensors for related compounds.

Sample Preparation and Extraction Techniques for Complex Chemical and Environmental Matrices

The analysis of 4-Chloro-6-nitro-o-cresyl propanoate in complex samples, such as environmental water or soil, necessitates an efficient sample preparation and extraction step to remove interfering substances and concentrate the analyte.

Commonly used techniques for nitrophenolic compounds include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and efficient method for the preconcentration and cleanup of samples. nih.gov Polymeric or boronate affinity sorbents have been shown to be effective for the extraction of nitrophenols from water samples. chromatographyonline.comnih.gov

Ultrasound-Assisted Solid-Liquid Extraction (USLE): This method uses ultrasonic waves to accelerate the extraction of analytes from solid samples. nih.gov

The choice of extraction method will depend on the physicochemical properties of 4-Chloro-6-nitro-o-cresyl propanoate and the nature of the sample matrix.

Advanced Chemical Applications and Roles of 4 Chloro 6 Nitro Ocresyl Propanoate in Non Biological Systems

Utilization as a Key Intermediate in Multi-Step Organic Synthesis

While nitroaromatic compounds and chlorinated phenols are broadly utilized as versatile intermediates in organic synthesis, specific documented examples detailing the role of 4-Chloro-6-nitro-o-cresyl propanoate as a key intermediate in multi-step syntheses are not extensively reported in readily available scientific literature. However, the inherent reactivity of its functional groups suggests its potential as a precursor for more complex molecules.

The nitro group can be reduced to an amine, which is a gateway to a wide array of functionalities, including the formation of amides, sulfonamides, and diazotization reactions for the introduction of other substituents. The chloro substituent can potentially undergo nucleophilic aromatic substitution under specific conditions. Furthermore, the propanoate ester can be hydrolyzed to a phenolic hydroxyl group, which can then be used for ether or ester synthesis, or participate in coupling reactions. The strategic placement of these groups on the aromatic ring could be leveraged for the regioselective synthesis of complex heterocyclic compounds or other fine chemicals.

Table 1: Potential Synthetic Transformations of 4-Chloro-6-nitro-o-cresyl Propanoate

Functional GroupPotential TransformationProduct Functional Group
Nitro GroupReductionAmine
Chloro GroupNucleophilic Aromatic SubstitutionVarious (e.g., -OR, -NR2)
Propanoate EsterHydrolysisPhenolic Hydroxyl

This table outlines the potential, rather than documented, synthetic utility of the compound based on the reactivity of its constituent functional groups.

Role in Chemical Formulations as a Component (e.g., in research standards, analytical reagents)

The most clearly defined role of 4-Chloro-6-nitro-o-cresyl propanoate in non-biological systems is its use in chemical formulations as a research standard or analytical reagent. Its stable, well-defined chemical structure makes it suitable for use in analytical method development and validation.

Specifically, it has been used in the context of high-performance liquid chromatography (HPLC). Analytical methods have been developed for the separation and analysis of 4-Chloro-6-nitro-o-cresyl propanoate using reverse-phase (RP) HPLC. acs.org These methods can be scaled for the isolation of impurities in preparative separation and are also deemed suitable for pharmacokinetic studies. acs.org The availability of such analytical methods underscores its utility as a reference compound for quality control and research purposes.

Table 2: HPLC Analysis of 4-Chloro-6-nitro-o-cresyl Propanoate

ParameterDetails
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Mobile Phase Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid
MS Compatibility Phosphoric acid can be replaced with formic acid for Mass-Spec (MS) applications
Applications Analysis, Isolation of impurities, Pharmacokinetics

This interactive table summarizes the documented analytical application of the compound.

Potential in Advanced Chemical Technologies and Processes

The potential of 4-Chloro-6-nitro-o-cresyl propanoate in advanced chemical technologies and processes remains largely unexplored based on available information. Its specific combination of functional groups might lend itself to niche applications that have yet to be investigated or reported. For instance, the nitroaromatic moiety suggests potential for exploration in areas such as nonlinear optics or as a precursor for energetic materials, though this is speculative. Further research would be required to determine if its unique substitution pattern offers any advantages in these or other advanced technological fields.

Future Research Directions and Unexplored Avenues in 4 Chloro 6 Nitro Ocresyl Propanoate Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes for 4-Chloro-6-nitro-o-cresyl Propanoate

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. A primary goal is the development of synthetic routes that are both sustainable and atom-economical, minimizing waste and environmental impact. chemistryjournals.net For 4-Chloro-6-nitro-o-cresyl propanoate, this involves rethinking the classical approaches to its core reactions: nitration, chlorination, and esterification.

Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric. researchgate.netnih.gov Traditional nitration reactions, for example, often use a mixture of nitric and sulfuric acids, which generates significant acidic waste. masterorganicchemistry.comyoutube.com Future research could focus on alternative nitrating agents and catalytic systems that are more environmentally benign. researchgate.net

Potential Green Synthetic Strategies:

Solid-Acid Catalysis: Utilizing reusable solid acid catalysts for nitration could eliminate the need for strong mineral acids, simplifying product purification and reducing waste streams.

Solvent-Free Reactions: Performing reactions in the absence of traditional organic solvents, potentially using microwave activation, can reduce volatile organic compound (VOC) emissions and often leads to shorter reaction times and cleaner products. bohrium.comresearchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps, such as the esterification of the phenolic hydroxyl group, could offer high selectivity under mild conditions, thereby reducing energy consumption and byproduct formation.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

Reaction Step Traditional Method Potential Green Alternative Key Advantages of Green Alternative
Nitration Nitric Acid / Sulfuric Acid Solid-acid catalyst (e.g., supported nitrate (B79036) salts) Reusable catalyst, reduced acid waste. researchgate.net
Chlorination Gaseous Chlorine / Lewis Acid Catalytic systems with safer chlorine sources Improved safety and selectivity.
Esterification Acyl Chloride / Pyridine (B92270) Enzyme-catalyzed esterification High selectivity, mild conditions, biodegradable catalyst.
Overall Process Batch processing with organic solvents Continuous flow chemistry, solvent-free conditions Improved safety, efficiency, and reduced solvent waste. nih.gov

By focusing on these greener alternatives, the synthesis of 4-Chloro-6-nitro-o-cresyl propanoate could be made significantly more sustainable, aligning with the broader goals of modern chemical manufacturing. chemistryjournals.net

In-Depth Mechanistic Elucidation of Complex Reaction Pathways and Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes, optimizing conditions, and preventing the formation of unwanted byproducts. For a molecule with multiple reactive sites like 4-Chloro-6-nitro-o-cresyl propanoate, several reaction pathways could be explored.

Future research could investigate the kinetics and thermodynamics of key transformations. For instance, the hydrolysis of the propanoate ester bond is a fundamental reaction. Studies on related p-nitrophenyl esters have utilized techniques like Hammett linear free-energy relationships to gain mechanistic insight into both chemical and enzymatic hydrolysis by systematically varying substituents on the aromatic ring. semanticscholar.org Similar studies on 4-Chloro-6-nitro-o-cresyl propanoate could clarify the electronic effects of the chloro and nitro groups on the stability and reactivity of the ester.

Computational chemistry offers powerful tools for modeling reaction pathways. mdpi.com Density Functional Theory (DFT) calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This approach could be applied to model the nucleophilic aromatic substitution of the chlorine atom or the reduction of the nitro group, providing insights that are difficult to obtain experimentally.

Advancement of In Situ and Real-Time Analytical Monitoring Techniques

The ability to monitor chemical reactions as they happen provides invaluable data for optimization and control. Process Analytical Technology (PAT) integrates real-time analytical measurements into chemical manufacturing to ensure quality and efficiency. nih.gov For the synthesis of 4-Chloro-6-nitro-o-cresyl propanoate, in situ spectroscopic techniques could be transformative.

Applicable Real-Time Analytical Techniques:

FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. This would allow for precise determination of reaction endpoints and kinetics.

UV-Vis Spectroscopy: The chromophoric nature of the nitroaromatic ring makes UV-Vis spectroscopy a viable tool for monitoring reactions that alter the electronic structure of the molecule. mdpi.com

High-Performance Liquid Chromatography (HPLC): While often an offline technique, online HPLC can be integrated into flow chemistry systems to provide detailed, real-time analysis of reaction mixtures. nih.govresearchgate.net Methods for analyzing 4-Chloro-6-nitro-o-cresyl propanoate using HPLC have already been established. sielc.com

Integrating these technologies, particularly within a continuous flow synthesis setup, would enable data-rich experimentation, leading to faster process development and a more robust understanding of the reaction dynamics. nih.govmt.com

Application of Machine Learning and Data Science for Predictive Modeling of Chemical Properties and Reactivity

The intersection of data science and chemistry is creating new possibilities for predicting molecular behavior without the need for exhaustive experimentation. youtube.com Machine learning (ML) models, trained on large datasets of chemical information, can predict properties and reactivity with increasing accuracy. nih.govmdpi.comyoutube.com

For 4-Chloro-6-nitro-o-cresyl propanoate, ML models could be developed for several purposes:

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict physicochemical properties (e.g., solubility, boiling point) and biological activities based on molecular structure. Such models are well-established for nitroaromatic compounds. researchgate.netresearchgate.net

Reactivity Prediction: ML algorithms can be trained to predict the outcome of reactions under various conditions. By inputting different catalysts, solvents, and temperatures, a model could predict the yield of a derivatization reaction or the likelihood of side-product formation. nih.govrsc.org

Spectral Prediction: Models can also be trained to predict spectroscopic data, such as NMR or mass spectra, which can aid in the identification of new, related compounds.

The development of these predictive tools relies on the availability of high-quality, structured data. Future research efforts should include the systematic collection and curation of experimental data for 4-Chloro-6-nitro-o-cresyl propanoate and related molecules to build robust and reliable ML models. nih.gov

Discovery of Novel Transformations and Derivatizations of 4-Chloro-6-nitro-o-cresyl Propanoate

The functional groups present in 4-Chloro-6-nitro-o-cresyl propanoate—a nitro group, a chlorine atom, and an ester—offer multiple handles for chemical modification, opening avenues for the synthesis of novel derivatives with potentially new applications.

Potential Derivatization Pathways:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which is a versatile precursor for a wide range of other functional groups. This transformation is fundamental in the chemistry of nitroaromatics and can lead to the synthesis of dyes, pharmaceuticals, and materials. nottingham.ac.uk

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom, activated by the electron-withdrawing nitro group, is susceptible to substitution by various nucleophiles (e.g., amines, alkoxides, thiols). This allows for the introduction of diverse functionalities onto the aromatic ring.

Ester Modification: The propanoate ester can be hydrolyzed to the corresponding phenol (B47542) or transesterified with other alcohols to create a library of related esters with varying properties. Kinetic studies on the aminolysis of similar thioesters suggest a stepwise mechanism that could be relevant here. nih.govresearchgate.net

Biocatalytic Transformations: Microorganisms have been shown to degrade and transform various chloronitrophenols. nih.govasm.orgnih.gov Exploring the biotransformation of 4-Chloro-6-nitro-o-cresyl propanoate could lead to novel, environmentally friendly degradation pathways or the production of unique metabolites. semanticscholar.org

Table 2: Potential Novel Transformations and Resulting Compound Classes

Functional Group Transformation Reagents/Conditions Potential Product Class
Nitro Group Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Aromatic Amines
Chloro Group Nucleophilic Substitution Amines, Alkoxides, Thiols Substituted Anilines, Ethers, Thioethers
Ester Group Hydrolysis Acid or Base Catalysis Substituted Phenols
Ester Group Transesterification Different Alcohol, Catalyst New Ester Derivatives
Whole Molecule Biotransformation Specific Microbial Strains Metabolites (e.g., hydroxylated or dechlorinated products)

By systematically exploring these transformations, researchers can expand the chemical space around 4-Chloro-6-nitro-o-cresyl propanoate, potentially discovering new compounds with valuable properties.

Table of Mentioned Compounds

Compound Name
4-Chloro-6-nitro-o-cresyl propanoate
Nitric acid
Sulfuric acid
p-Nitrophenyl esters

Q & A

Basic: What are the standard synthetic routes for preparing 4-Chloro-6-nitro-ocresyl propanoate?

Answer:
The synthesis typically involves esterification of the phenol derivative (e.g., 4-Chloro-6-nitro-ocresol) with propanoic acid or its activated derivatives (e.g., propanoic anhydride or chloride). Acid-catalyzed Fischer esterification using sulfuric acid is a common method, where the phenol reacts with propanoic acid under reflux conditions. Alternatively, nucleophilic acyl substitution under basic conditions (e.g., using propanoic chloride and pyridine) can yield the ester. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : To resolve aromatic protons (from the ocresyl group) and ester methyl/methylene groups.
  • IR spectroscopy : Confirmation of ester C=O stretch (~1740 cm⁻¹) and nitro group absorption (~1520–1350 cm⁻¹).
  • Mass spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.
  • Elemental analysis : To validate Cl and N content. Cross-referencing with databases like NIST ensures accuracy .

Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?

Answer:
Optimization strategies include:

  • Catalyst selection : Palladium or copper catalysts (e.g., Pd/C) can enhance regioselectivity in coupling reactions involving chloro or nitro groups .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while toluene reduces side reactions like hydrolysis.
  • Temperature control : Stepwise heating (e.g., 60°C → 120°C) prevents thermal decomposition of nitro groups.
  • In-line monitoring : Use TLC or HPLC to track intermediates and adjust reagent stoichiometry dynamically .

Advanced: How does the electronic environment of the nitro and chloro substituents influence the stability of this compound?

Answer:

  • Nitro group : The strong electron-withdrawing nature of the -NO₂ group increases the electrophilicity of the adjacent ester carbonyl, potentially accelerating hydrolysis under basic conditions.
  • Chloro group : The -Cl substituent stabilizes the aromatic ring via inductive effects but may participate in halogen bonding, affecting crystal packing and solubility.
    Stability studies under varying pH (1–13) and temperature (25–80°C) are recommended, with degradation products analyzed via LC-MS .

Advanced: What methodologies are suitable for studying the metabolic fate of this compound in biological systems?

Answer:

  • HPLC-MS/MS : To detect propanoate metabolites (e.g., free propanoic acid) and nitro-reduced intermediates.
  • Isotope labeling : Use ¹³C-labeled propanoate to trace metabolic pathways in vitro (e.g., liver microsomes).
  • Esterase inhibition assays : Identify enzymes responsible for ester hydrolysis using inhibitors like PMSF.
  • Bioinformatics tools : Map metabolites to pathways like β-oxidation or TCA cycle using platforms such as KEGG .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities.
  • Melting point analysis : Compare observed mp with literature values (e.g., 157°C for related chlorophenyl esters ).
  • Elemental analysis : Confirm %C, %H, %N, and %Cl within ±0.3% of theoretical values.

Advanced: What computational tools can predict the reactivity of this compound in novel reactions?

Answer:

  • DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina.
  • Reaction simulation software : Tools like Gaussian or ORCA model transition states for ester hydrolysis or nitro-group reduction .

Basic: What are the safety considerations for handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation.
  • Storage : Keep in amber glass vials at 4°C under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation.
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: How can researchers design experiments to resolve contradictory data on the biological activity of this compound?

Answer:

  • Dose-response studies : Test activity across concentrations (nM–mM) to identify non-linear effects.
  • Orthogonal assays : Combine enzymatic assays (e.g., p38 MAP kinase inhibition ) with cell viability tests (MTT assay).
  • Control experiments : Use structurally analogous esters (e.g., methyl propanoate ) to isolate the role of nitro and chloro substituents.

Advanced: What strategies improve the formulation of this compound for drug delivery applications?

Answer:

  • Nanocarriers : Encapsulate in nanosponge hydrogels (e.g., ODHP-NS-HG ) to enhance solubility and controlled release.
  • Stability testing : Assess degradation under accelerated conditions (40°C/75% RH) per ICH guidelines.
  • Permeation studies : Use Franz diffusion cells with ex vivo skin models to evaluate transdermal delivery efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.